molecular formula C12H17N3O2S B2855658 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2195942-19-7

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No. B2855658
CAS RN: 2195942-19-7
M. Wt: 267.35
InChI Key: YIZFHHQCUYFHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound determines its pharmacological activities . The 1,3,4-thiadiazole ring in the compound is known to have strong aromaticity and the presence of =N-C-S moiety contributes to low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts and can strongly interact with biomolecules (proteins and DNA) .

Scientific Research Applications

Antimicrobial Agents

1,3,4-Thiadiazole derivatives have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Antifungal Agents

Some 1,3,4-Thiadiazole derivatives have shown good antifungal activities . For instance, certain compounds have demonstrated higher bioactivities against Phytophthora infestans .

Antibacterial Agents

The antibacterial results of the synthesized molecules were found to be comparable to those of the reference drug (amoxicillin) . They were evaluated against both strains T. harzianum and A. niger .

Anti-Inflammatory Agents

1,3,4-Thiadiazole derivatives have also shown anti-inflammatory effects . Some derivatives have shown adequate anti-inflammatory effect with inhibition in paw edema .

Anticancer Agents

1,3,4-Thiadiazole derivatives have been studied for their potential anticancer properties . However, more research is needed to fully understand their efficacy and mechanisms of action.

Pharmaceutical Applications

Due to their wide range of biological properties, 1,3,4-Thiadiazole derivatives have found various applications in pharmaceuticals . They have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Industrial Applications

1,3,4-Thiadiazole derivatives have also found applications in industries . Their chemical reactivities have been utilized in the synthesis of various compounds .

Plant Growth Regulator

1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . They have been used to prevent and control plant fungal and bacterial diseases .

Future Directions

Given the wide range of biological activities of 1,3,4-thiadiazole derivatives, there is significant potential for future research into compounds like “1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one”. This could include detailed studies of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in medicine .

properties

IUPAC Name

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-3-4-11(16)15-7-5-10(6-8-15)17-12-14-13-9-18-12/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZFHHQCUYFHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.